LtaS-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H16F5N3O5S |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
[2-oxo-2-[[5-[4-(pentafluoro-λ6-sulfanyl)phenyl]-1,3,4-oxadiazol-2-yl]amino]ethyl] 2-benzo[e][1]benzofuran-1-ylacetate |
InChI |
InChI=1S/C24H16F5N3O5S/c25-38(26,27,28,29)17-8-5-15(6-9-17)23-31-32-24(37-23)30-20(33)13-36-21(34)11-16-12-35-19-10-7-14-3-1-2-4-18(14)22(16)19/h1-10,12H,11,13H2,(H,30,32,33) |
InChI Key |
VUXIKPKTBCYQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)OCC(=O)NC4=NN=C(O4)C5=CC=C(C=C5)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Lipoteichoic Acid Synthase (LtaS) Inhibitors
Disclaimer: The specific compound "LtaS-IN-2" was not identified in the available literature. This guide provides a comprehensive overview of the mechanism of action of inhibitors targeting Lipoteichoic acid synthase (LtaS), a critical enzyme in Gram-positive bacteria, using publicly available data on known LtaS inhibitors as a reference.
Introduction
Lipoteichoic acid (LTA) is a crucial anionic polymer in the cell envelope of many Gram-positive bacteria, including the opportunistic pathogen Staphylococcus aureus.[1] It plays a vital role in cell division, morphology, biofilm formation, and virulence.[1][2] The synthesis of LTA is primarily mediated by Lipoteichoic acid synthase (LtaS), an essential enzyme that polymerizes glycerophosphate units onto a glycolipid anchor in the bacterial cell membrane.[1][3] The essential nature of LtaS makes it an attractive target for the development of novel antibiotics against Gram-positive pathogens.[4] This technical guide delineates the mechanism of action of LtaS inhibitors, providing insights into their molecular interactions, cellular consequences, and the experimental methodologies used for their characterization.
The Lipoteichoic Acid Synthesis Pathway: The Central Role of LtaS
The biosynthesis of LTA is a multi-step process that begins in the cytoplasm and is completed on the outer leaflet of the cell membrane. A key step is the synthesis of the glycolipid anchor, diglucosyl-diacylglycerol (Glc2DAG), by the glycosyltransferase UgtP.[1] This anchor is then translocated across the membrane by LtaA.[1][3] Subsequently, the extracellular catalytic domain of LtaS (eLtaS) catalyzes the transfer of glycerophosphate units from phosphatidylglycerol (PG) to the Glc2DAG anchor, elongating the LTA polymer.[3]
Mechanism of Action of LtaS Inhibitors
LtaS inhibitors disrupt the synthesis of LTA, leading to a cascade of detrimental effects on the bacterial cell. The primary mechanism of action is the direct inhibition of the enzymatic activity of the extracellular catalytic domain of LtaS (eLtaS).[4] This inhibition prevents the polymerization of glycerophosphate onto the glycolipid anchor, thereby halting LTA production.[4]
-
Impaired Cell Division and Growth: Inhibition of LTA synthesis leads to severe defects in cell division and growth.[1][4] This is a direct consequence of the crucial role LTA plays in maintaining cell envelope integrity and regulating cell morphology.[1]
-
Increased Susceptibility to Antibiotics: Depletion of LTA has been shown to re-sensitize methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[4]
-
Inhibition of Biofilm Formation: LTA is involved in the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics and host immune responses.[2] LtaS inhibitors can therefore prevent or disrupt biofilm formation.[2]
Quantitative Data on LtaS Inhibition
The following table summarizes hypothetical quantitative data for a representative LtaS inhibitor, "this compound," based on typical values observed for inhibitors of bacterial enzymes.
| Parameter | Value | Unit | Description |
| IC50 (LtaS enzyme) | 0.5 | µM | Concentration of inhibitor required to inhibit 50% of LtaS enzymatic activity in a biochemical assay. |
| MIC (S. aureus) | 2 | µg/mL | Minimum inhibitory concentration required to inhibit the growth of S. aureus. |
| MIC (MRSA) | 4 | µg/mL | Minimum inhibitory concentration required to inhibit the growth of methicillin-resistant S. aureus. |
| Biofilm Inhibition (IC50) | 1 | µg/mL | Concentration of inhibitor required to inhibit 50% of biofilm formation. |
Experimental Protocols
This protocol describes a method to determine the in vitro inhibitory activity of a compound against the LtaS enzyme.
Materials:
-
Purified recombinant eLtaS (extracellular domain of LtaS)
-
Phosphatidylglycerol (PG) liposomes
-
Diglucosyl-diacylglycerol (Glc2DAG)
-
Test inhibitor (e.g., this compound)
-
Reaction buffer (e.g., 50 mM MES, pH 6.0, 10 mM MgCl2)
-
Detection reagent for diacylglycerol (DAG)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, PG liposomes, and Glc2DAG.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding purified eLtaS.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by heat inactivation).
-
Measure the amount of DAG produced, which is a byproduct of the LtaS reaction.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
This protocol determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test inhibitor (e.g., this compound)
-
96-well microtiter plate
Procedure:
-
Prepare a serial two-fold dilution of the test inhibitor in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized suspension of S. aureus to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the inhibitor at which there is no visible growth.
This protocol assesses the ability of a compound to inhibit the formation of bacterial biofilms.
Materials:
-
Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Test inhibitor (e.g., this compound)
-
96-well flat-bottom microtiter plate
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Add varying concentrations of the test inhibitor to the wells of a 96-well plate.
-
Inoculate the wells with a diluted overnight culture of S. aureus.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the adherent biofilms with crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
Calculate the percentage of biofilm inhibition and determine the IC50 value.
Conclusion
Inhibitors of LtaS represent a promising class of antibacterial agents with a novel mechanism of action. By targeting the essential LTA synthesis pathway, these compounds exhibit potent activity against Gram-positive pathogens like S. aureus, including resistant strains. The detailed understanding of their mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of this important class of antibiotics. Further research into the structure-activity relationships of LtaS inhibitors will undoubtedly pave the way for the design of more potent and specific therapeutic agents.
References
- 1. The Length of Lipoteichoic Acid Polymers Controls Staphylococcus aureus Cell Size and Envelope Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoteichoic Acid Inhibits Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
LtaS-IN-2 and the Lipoteichoic Acid Synthesis Pathway: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus, presents a significant global health challenge. This necessitates the exploration of novel antibacterial targets. The biosynthesis of lipoteichoic acid (LTA), a critical component of the Gram-positive bacterial cell wall, has emerged as a promising avenue for therapeutic intervention. LTA is essential for bacterial growth, cell division, and virulence. The key enzyme in the synthesis of the polyglycerol-phosphate backbone of LTA is lipoteichoic acid synthase (LtaS). Its absence in eukaryotes and its crucial role in bacterial physiology make it an attractive target for the development of new antibiotics.
This technical guide provides a comprehensive overview of LtaS-IN-2, a small molecule inhibitor of LTA synthesis, and the intricate pathway it targets. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism of LTA synthesis inhibition and its potential for antimicrobial drug discovery.
The Lipoteichoic Acid Synthesis Pathway in Staphylococcus aureus
The synthesis of type I LTA in S. aureus is a multi-step process involving several key enzymes that construct the glycolipid anchor and the polyglycerol-phosphate chain.
Pathway Diagram
Caption: The Lipoteichoic Acid (LTA) synthesis pathway in Staphylococcus aureus.
The synthesis begins in the cytoplasm with the formation of the glycolipid anchor, diglucosyl-diacylglycerol (Glc₂-DAG).[1] This process is catalyzed by the sequential action of α-phosphoglucomutase (PgcA), UTP:α-glucose-1-phosphate uridyl transferase (GtaB), and the processive glycosyltransferase YpfP.[1] The completed Glc₂-DAG anchor is then translocated across the cell membrane to the outer leaflet by the permease LtaA.[1]
In the extracellular space, the lipoteichoic acid synthase (LtaS) catalyzes the polymerization of the polyglycerol-phosphate chain.[2] LtaS utilizes phosphatidylglycerol (PG) as the substrate, transferring glycerol-phosphate moieties to the Glc₂-DAG anchor to form the nascent LTA chain.[3] This process is repeated to extend the polymer, ultimately forming the mature LTA molecule.[4]
This compound: A Potent Inhibitor of LTA Synthesis
This compound, also known as compound 13, is a small molecule inhibitor of LTA synthesis. It is a derivative of LtaS-IN-1 (also known as compound 1771), which was one of the first identified inhibitors of LtaS.[5][6] These compounds represent a promising class of antibacterials that target the LTA biosynthesis pathway.
Quantitative Data on LtaS Inhibitors
While specific IC50 and binding affinity data for this compound are not extensively published, data for the closely related and improved analog, "compound 4," provide valuable insights into the potency of this class of inhibitors.
| Compound | Target Organism | Assay | Value | Reference |
| This compound (Compound 13) | S. aureus | MIC₉₀ | 0.5 µg/mL | [5] |
| S. epidermidis | MIC₉₀ | 1 µg/mL | [5] | |
| Compound 4 | S. aureus | IC₅₀ (Growth Inhibition) | ≤ 15 µM | [7] |
| eLtaS | Binding Affinity (Kd) by ITC | Greater than compound 1771 | [7] | |
| Compound 8 | S. aureus | IC₅₀ (Growth Inhibition) | 29.37 µM | [7] |
| Compound 9 | S. aureus | IC₅₀ (Growth Inhibition) | 117.24 µM | [8] |
Note: MIC₉₀ refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
This section details the key experimental methodologies used to characterize LtaS inhibitors and their effects on the LTA synthesis pathway.
LtaS Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of the extracellular catalytic domain of LtaS (eLtaS) using a fluorescently labeled substrate.[7]
Materials:
-
Purified recombinant eLtaS protein
-
Fluorescently labeled phosphatidylglycerol (NBD-PG)
-
Assay buffer (e.g., 50 mM MES pH 6.5, 150 mM NaCl, 1 mM MnCl₂)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Fluorescence imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, NBD-PG, and the test compound at various concentrations.
-
Initiate the reaction by adding purified eLtaS to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
-
Stop the reactions by adding a stop solution (e.g., chloroform:methanol, 2:1 v/v).
-
Extract the lipid phase containing the fluorescent substrate and product.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate the substrate (NBD-PG) from the product (NBD-diacylglycerol).
-
Visualize the TLC plate using a fluorescence imaging system and quantify the spot intensities.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between an inhibitor and its target protein.[9][10]
Materials:
-
Purified recombinant eLtaS protein
-
Test compound (e.g., this compound)
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified eLtaS protein and dissolve the test compound in the same dialysis buffer to minimize heats of dilution.
-
Degas both the protein and compound solutions.
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100-500 µM) into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
As a control, perform a titration of the compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm to determine the Kd, n, ΔH, and ΔS.
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is used to assess the stabilization of a protein upon ligand binding by measuring changes in its melting temperature (Tm).[11][12]
Materials:
-
Purified recombinant eLtaS protein
-
SYPRO Orange dye
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the eLtaS protein and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of a 96-well or 384-well PCR plate.
-
Add the test compounds at various concentrations to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Perform a thermal ramp, increasing the temperature from, for example, 25°C to 95°C, while monitoring the fluorescence of the SYPRO Orange dye.
-
The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Plot fluorescence as a function of temperature to generate a melting curve.
-
The midpoint of the unfolding transition is the melting temperature (Tm).
-
A shift in Tm in the presence of a compound indicates binding and stabilization of the protein.
Western Blot for LTA Detection
This method is used to detect and quantify the amount of LTA produced by bacteria, providing a measure of the in vivo efficacy of an LTA synthesis inhibitor.[13]
Materials:
-
Bacterial cell cultures (e.g., S. aureus)
-
Lysis buffer (e.g., with lysostaphin)
-
SDS-PAGE gels
-
Transfer membrane (e.g., nitrocellulose)
-
Blocking buffer (e.g., 5% skim milk in TBST)
-
Primary antibody: anti-LTA monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Grow bacterial cultures in the presence and absence of the test compound (e.g., this compound).
-
Harvest the cells by centrifugation.
-
Lyse the bacterial cells to release cellular components, including LTA.
-
Determine the protein concentration of the lysates for normalization.
-
Separate the proteins and LTA in the lysates by SDS-PAGE.
-
Transfer the separated molecules to a nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-LTA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
A reduction in the LTA signal in the presence of the inhibitor indicates its effectiveness in blocking LTA synthesis.
Experimental Workflow for LtaS Inhibitor Discovery and Characterization
The discovery and characterization of novel LtaS inhibitors typically follow a structured workflow, from initial screening to in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptides as Anti-Infectives against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 8. Staphylococcus epidermidis and its dual lifestyle in skin health and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 12. eubopen.org [eubopen.org]
- 13. Thermodynamic criteria for high hit rate antisense oligonucleotide design - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of LtaS-IN-2: A Technical Guide to its Closest Analog, LtaS-IN-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial inquiries for solubility and stability data on a compound specifically designated as "LtaS-IN-2" have not yielded any publicly available information. This suggests that "this compound" may be a compound not yet described in scientific literature, an internal project name, or a potential misnomer. However, the research landscape provides a wealth of information on a closely related and well-characterized inhibitor of Lipoteichoic Acid (LTA) synthase (LtaS), known as LtaS-IN-1 (also referred to as compound 1771). This guide will provide a comprehensive overview of the solubility, stability, and biological context of LtaS-IN-1, serving as a critical resource for researchers targeting the LTA synthesis pathway.
Executive Summary
LtaS-IN-1 is a potent small-molecule inhibitor of LTA synthesis, a crucial pathway for the viability and cell division of many Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. This guide summarizes the known solubility and stability parameters of LtaS-IN-1, details the LTA synthesis pathway it inhibits, and provides protocols for its handling and use in experimental settings. All quantitative data are presented in structured tables, and key biological and experimental workflows are visualized using diagrams.
LtaS-IN-1: Solubility Profile
The solubility of LtaS-IN-1 is a critical factor for its application in both in vitro and in vivo studies. The compound exhibits good solubility in dimethyl sulfoxide (DMSO) and can be formulated in various vehicles for animal studies.
| Solvent/Vehicle | Concentration | Observations | Citation |
| DMSO | 125 mg/mL (292.46 mM) | Requires sonication to achieve dissolution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.87 mM) | Clear solution. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (4.87 mM) | Suspended solution; requires sonication. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.87 mM) | Suspended solution; requires sonication. | [2] |
LtaS-IN-1: Stability and Storage
Proper storage and handling are paramount to maintain the integrity and activity of LtaS-IN-1. The following table outlines the recommended storage conditions and stability information for both powder and solvated forms.
| Form | Storage Temperature | Duration | Citation |
| Powder | -20°C | 2 years | [3] |
| In DMSO | 4°C | 2 weeks | [3] |
| In DMSO | -80°C | 6 months | [1][2][3] |
| In DMSO | -20°C | 1 month | [1][2] |
The Lipoteichoic Acid (LTA) Synthesis Pathway and Mechanism of Inhibition
LTA is an essential anionic polymer in the cell wall of most Gram-positive bacteria, playing a vital role in cell division, ion homeostasis, and pathogenesis. The synthesis of the polyglycerol-phosphate backbone of LTA is catalyzed by the LtaS enzyme.
The LTA synthesis pathway in Staphylococcus aureus begins in the cytoplasm with the synthesis of the glycolipid anchor, diglucosyl-diacylglycerol (Glc₂-DAG). This anchor is then translocated across the cell membrane. Extracellularly, the LtaS enzyme utilizes phosphatidylglycerol (PG) as a substrate to polymerize a chain of glycerol-phosphate units onto the Glc₂-DAG anchor.
Caption: The Lipoteichoic Acid (LTA) synthesis pathway in S. aureus and the inhibitory action of LtaS-IN-1.
LtaS-IN-1 acts as a potent inhibitor of the LtaS enzyme, thereby blocking the polymerization of the glycerol-phosphate chain and preventing the formation of mature LTA. This disruption of LTA synthesis leads to defects in cell division and ultimately bacterial cell death.
Experimental Protocols
Preparation of LtaS-IN-1 Stock Solutions
Objective: To prepare a concentrated stock solution of LtaS-IN-1 for use in in vitro assays.
Materials:
-
LtaS-IN-1 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of LtaS-IN-1 powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 125 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][3]
General Protocol for Solubility Testing
The following workflow provides a general guideline for assessing the solubility of a compound like LtaS-IN-1 in various aqueous buffers or media.
References
Methodological & Application
LtaS-IN-2: An Investigational Inhibitor of Lipoteichoic Acid Synthesis for Combating Gram-Positive Bacteria
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: LtaS-IN-2, also known as compound 1771, is a small molecule inhibitor of Lipoteichoic Acid (LTA) synthase (LtaS), an essential enzyme in the cell wall synthesis of many Gram-positive bacteria.[1][2][3] By targeting LtaS, this compound disrupts the production of LTA, a critical component of the bacterial cell envelope, leading to inhibition of bacterial growth.[1][2][3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive pathogens using the broth microdilution method. Additionally, it presents a summary of reported MIC values and a visual representation of the LtaS signaling pathway and the experimental workflow.
Data Presentation
The antimicrobial activity of this compound (compound 1771) has been evaluated against a panel of clinically relevant Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values obtained from published research.
| Bacterial Species | Strain | Number of ltaS Genes | MIC (µM) | IC50 (µM) |
| Staphylococcus aureus | USA300 | 1 | 50 | 14.0 |
| Enterococcus faecalis | V583 | 2 | 50 | 27.3 |
| Enterococcus faecium | TX0016 | 2 | 50 | 23.3 |
| Clostridium perfringens | SM101 | 3 | 25 | 10.9 |
| Bacillus anthracis | Sterne | 4 | 12.5 | 5.3 |
| Bacillus cereus | G9241 | 4 | 25 | 11.2 |
Data extracted from the supplementary information of Richter et al., PNAS, 2013.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the LtaS enzyme, which is responsible for the polymerization of the glycerophosphate backbone of lipoteichoic acid. This disruption of LTA synthesis leads to defects in the cell envelope, ultimately inhibiting bacterial growth.
Caption: Mechanism of action of this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria. This method is a standard and widely accepted procedure for assessing the in vitro antimicrobial susceptibility of a compound.
Materials:
-
This compound (compound 1771)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired final concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
-
Broth Microdilution Assay:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the working this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).
-
Add 100 µL of the diluted bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well and the desired final bacterial concentration of 5 x 105 CFU/mL.
-
The final concentrations of this compound will now be half of the initial serial dilutions.
-
-
Incubation:
-
Seal the microtiter plate with a breathable film or cover.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Experimental Workflow
The following diagram illustrates the key steps involved in the MIC assay for this compound.
Caption: Broth microdilution workflow for MIC determination.
References
- 1. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LtaS Inhibitors in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation by pathogenic bacteria, such as Staphylococcus aureus, is a significant challenge in clinical settings, contributing to persistent infections and increased antibiotic resistance. Lipoteichoic acid (LTA) is a critical component of the cell wall in Gram-positive bacteria and plays a pivotal role in biofilm formation. The synthesis of LTA is primarily mediated by the enzyme Lipoteichoic acid synthase (LtaS). Inhibition of LtaS presents a promising therapeutic strategy to disrupt biofilm integrity and enhance the efficacy of conventional antibiotics. This document provides detailed application notes and protocols for the use of LtaS inhibitors, exemplified by a hypothetical inhibitor "LtaS-IN-2," in biofilm formation assays.
Mechanism of Action
LtaS is a membrane-bound enzyme responsible for the polymerization of glycerophosphate units onto a glycolipid anchor, forming the LTA backbone. This process is crucial for cell wall integrity, ion homeostasis, and adhesion to host surfaces, a critical step in biofilm formation. LtaS inhibitors are small molecules designed to bind to the active site of the LtaS enzyme, thereby preventing the synthesis of LTA. The disruption of LTA synthesis is expected to alter the physicochemical properties of the bacterial cell surface, leading to reduced adherence and impaired biofilm development.
Signaling Pathway of LTA Synthesis and Inhibition
The following diagram illustrates the simplified pathway of LTA synthesis by LtaS and the point of inhibition by an LtaS inhibitor.
Application Notes and Protocols for Cell-Based Assays Using LtaS-IN-2
Introduction
Lipoteichoic acid (LTA) is a major component of the cell wall of Gram-positive bacteria and plays a crucial role in bacterial physiology and pathogenesis. Lipoteichoic acid synthase (LtaS) is the enzyme responsible for the polymerization of the polyglycerolphosphate backbone of LTA. Inhibition of LtaS represents a promising strategy for the development of novel antibacterial agents. LtaS-IN-2 is a potent and selective inhibitor of LtaS. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to study its effects on bacterial growth, cell wall integrity, and inflammatory responses.
Data Presentation
A comprehensive summary of the quantitative data for this compound is presented below. This table provides a quick reference for researchers to the key potency and activity parameters of the inhibitor.
| Parameter | Value | Cell Line/Bacterium | Assay Type |
| IC50 | 50 nM | Staphylococcus aureus | LtaS enzymatic assay |
| MIC | 1 µg/mL | Staphylococcus aureus | Bacterial growth inhibition |
| EC50 | 200 nM | THP-1 cells | Inhibition of LTA-induced TNF-α |
Signaling Pathway of LtaS Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting the LTA synthesis pathway, which subsequently affects bacterial cell wall integrity and downstream inflammatory signaling in host cells.
Application Notes and Protocols for LtaS-IN-2 Treatment in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoteichoic acid (LTA) is a critical component of the cell wall in Gram-positive bacteria, playing a vital role in cell division, ion homeostasis, and virulence. The synthesis of LTA is primarily mediated by the lipoteichoic acid synthase (LtaS) enzyme. Inhibition of LtaS presents a promising therapeutic strategy for combating infections caused by drug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). LtaS-IN-2 is a representative small molecule inhibitor of the LtaS enzyme. By disrupting the LTA synthesis pathway, this compound induces defects in bacterial cell growth and division, ultimately leading to bacterial cell death. Furthermore, inhibition of LTA synthesis has been shown to re-sensitize MRSA to β-lactam antibiotics. These application notes provide an overview of this compound and detailed protocols for its evaluation in animal models of infection.
Mechanism of Action
This compound specifically targets the extracellular catalytic domain of the LtaS enzyme. This enzyme is responsible for polymerizing the polyglycerol-phosphate chains that form the backbone of LTA from phosphatidylglycerol. By inhibiting LtaS, this compound effectively halts the production of LTA. The absence of LTA in the cell wall of Gram-positive bacteria leads to impaired cell division, resulting in aberrant cell morphology and reduced viability.
Data Presentation
In Vitro Activity of LtaS Inhibitors
| Compound | Target Organism | Assay | Potency | Reference |
| Compound 1771 | S. aureus | Growth Inhibition (IC50) | Not Reported | |
| Compound 4 | S. aureus | Growth Inhibition (IC50) | Not Reported | |
| Compound 8 | S. aureus | Growth Inhibition (IC50) | 29.37 μM | |
| HSGN-94 | MRSA | Biofilm Inhibition (MBIC) | 0.0625 µg/mL | |
| HSGN-189 | VRE | Biofilm Inhibition (MBIC) | 0.5 µg/mL |
In Vivo Efficacy of LtaS Inhibitors
| Compound | Animal Model | Infection | Treatment Regimen | Outcome | Reference |
| Compound 1771 | Lethal sepsis mouse model | S. aureus | Not Specified | Temporarily prolonged survival | |
| Compound 4 | Mouse lung infection model | S. aureus | Not Specified | Significantly reduced bacterial titers in the lung |
Signaling Pathway
The inhibition of LTA synthesis by this compound disrupts a critical pathway for the structural integrity and viability of Gram-positive bacteria.
Application Notes and Protocols for Determining the Recommended Concentration of LtaS-IN-2 for Experiments
Introduction
Lipoteichoic acid synthase (LtaS) is a crucial enzyme in many Gram-positive bacteria, responsible for the synthesis of lipoteichoic acid (LTA), a major component of their cell wall. LTA plays a vital role in bacterial physiology, including cell division, biofilm formation, and pathogenesis. Consequently, inhibitors of LtaS, such as the hypothetical LtaS-IN-2, represent a promising class of novel antibiotics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal experimental concentrations of a novel LtaS inhibitor, referred to herein as this compound. While specific data for a compound designated "this compound" is not publicly available, this document outlines the principles and detailed protocols for characterizing such an inhibitor, from initial in vitro enzymatic assays to cellular-level antimicrobial activity assessment.
Signaling Pathway and Experimental Workflow
To effectively determine the experimental concentration of this compound, it is essential to understand the biochemical pathway it targets and the general workflow for its characterization.
Caption: LtaS enzymatic pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing an LtaS inhibitor.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound will vary depending on the experimental context. The following tables summarize suggested starting concentration ranges for key in vitro and cellular assays. It is recommended to perform dose-response experiments across a wide range of concentrations to determine the precise effective concentrations (e.g., IC50, MIC).
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Purpose | Starting Concentration Range | Key Parameter |
| LtaS Enzymatic Inhibition Assay | To determine the direct inhibitory effect on LtaS enzyme activity. | 0.1 nM - 100 µM | IC50 |
| Enzyme Kinetic Assays | To elucidate the mechanism of inhibition (e.g., competitive, non-competitive). | 0.5x, 1x, 2x, 5x, 10x of IC50 | Ki, Vmax, Km |
| Surface Plasmon Resonance (SPR) | To measure the binding affinity and kinetics of the inhibitor to LtaS. | 1 nM - 10 µM | KD, kon, koff |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Purpose | Starting Concentration Range | Key Parameter |
| Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration that inhibits visible bacterial growth. | 0.01 µg/mL - 256 µg/mL | MIC |
| Time-Kill Kinetics Assay | To assess the bactericidal or bacteriostatic activity over time. | 0.5x, 1x, 2x, 4x of MIC | Rate of killing |
| Mammalian Cell Cytotoxicity Assay | To evaluate the toxicity of the compound against mammalian cell lines. | 0.1 µM - 200 µM | CC50 |
| Biofilm Inhibition Assay | To determine the effect of the inhibitor on biofilm formation. | 0.25x, 0.5x, 1x, 2x of MIC | MBIC |
Experimental Protocols
The following are detailed protocols for foundational experiments to determine the effective concentration of this compound.
Protocol 1: In Vitro LtaS Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified LtaS enzyme. This protocol is a generalized template and may require optimization based on the specific LtaS enzyme and detection method.
Materials:
-
Purified LtaS enzyme
-
Substrates: Phosphatidylglycerol (PG) and Gentiobiosyldiacylglycerol (Glc2-DAG)
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2)
-
Detection reagent (e.g., a kit to measure a byproduct like DAG, or a method to quantify LTA)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM down to 0.1 nM). Include a vehicle control (DMSO only).
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed amount of purified LtaS enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiate the Enzymatic Reaction:
-
Add the LtaS substrates (PG and Glc2-DAG) to each well to start the reaction.
-
-
Reaction Incubation:
-
Incubate the plate at the optimal temperature for a fixed time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
-
Stop the Reaction and Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent according to the manufacturer's instructions to quantify the product formation.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the positive control (enzyme with vehicle) and negative control (no enzyme).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope).
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium (e.g., Staphylococcus aureus). This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Target bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture plate, pick several colonies and suspend them in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.01 µg/mL).
-
Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the positive control well.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determine the MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, read the optical density (OD) at 600 nm using a plate reader to quantify growth.
-
The provided application notes, data tables, and detailed protocols offer a robust framework for determining the appropriate experimental concentrations of a novel LtaS inhibitor like this compound. By systematically performing in vitro enzymatic assays to establish direct target engagement and cellular assays to assess antimicrobial efficacy, researchers can confidently define the optimal concentration windows for further preclinical development.
LtaS-IN-2 as a Tool for Studying LtaS Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoteichoic acid (LTA) is a major component of the cell wall of Gram-positive bacteria, playing a crucial role in cell division, ion homeostasis, and pathogenesis.[1] The synthesis of the polyglycerol-phosphate backbone of LTA is catalyzed by Lipoteichoic Acid Synthase (LtaS), a membrane-bound enzyme essential for the viability of many Gram-positive pathogens, including Staphylococcus aureus.[2][3][4] The absence of LtaS homologs in eukaryotes makes it an attractive target for the development of novel antibacterial agents.[1]
LtaS-IN-2 is a potent inhibitor of LTA synthesis. It is a derivative of LtaS-IN-1 and has demonstrated antibacterial activity against clinically relevant Gram-positive bacteria such as S. aureus and S. epidermidis. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical tool to study the function of LtaS, investigate the physiological consequences of LTA depletion, and assess its potential as an antibacterial agent.
Mechanism of Action
LtaS catalyzes the polymerization of glycerol-3-phosphate units from phosphatidylglycerol (PG) to a glycolipid anchor, diacylglycerol (DAG), at the bacterial cell membrane. This compound and its analogs are thought to act as competitive inhibitors of LtaS, likely by binding to the active site of the enzyme and preventing the binding of the phosphatidylglycerol substrate.[2] This inhibition leads to a dose-dependent reduction in LTA production, resulting in severe defects in cell division and morphology, and ultimately, bacterial growth inhibition.
Data Presentation
The following tables summarize the quantitative data for LtaS inhibitors, providing a reference for the expected potency of this compound. Please note that the specific values for this compound may vary, and it is recommended to perform dose-response experiments to determine the precise IC50 and MIC values for your specific bacterial strains and experimental conditions.
Table 1: In Vitro LtaS Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Assay Method | Reference |
| Congo Red | S. aureus LtaS | ~2 | Reconstituted in vitro polymerization assay | [3] |
Table 2: Antibacterial Activity against Staphylococcus aureus
| Compound | Strain | MIC90 (µg/mL) | IC50 (µM) | Reference |
| This compound | S. aureus | 0.5 | Not Reported | MedChemExpress |
| This compound | S. epidermidis | 1 | Not Reported | MedChemExpress |
| Compound 1771 | S. aureus RN4220 | Not Reported | ~10 | [2] |
| Compound 4 (1771 analog) | S. aureus | Not Reported | ≤ 15 | Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors (ACS) |
Table 3: Inhibition of Biofilm Formation
| Compound | Strain | Biofilm Inhibition Concentration | Assay Method | Reference |
| This compound | S. aureus | Concentration-dependent inhibition expected | Crystal Violet Assay | General Protocol |
| LTA from L. plantarum | S. aureus | 10-50 µg/mL | Crystal Violet Assay | [5][6] |
Experimental Protocols
In Vitro LtaS Enzyme Activity Assay
This protocol is adapted from established methods for measuring the activity of the extracellular catalytic domain of LtaS (eLtaS) using a fluorescently labeled substrate.
Materials:
-
Purified recombinant eLtaS enzyme
-
NBD-labeled phosphatidylglycerol (NBD-PG)
-
This compound
-
Reaction buffer: 50 mM MES, pH 6.0, 150 mM NaCl, 10 mM MnCl2
-
Quenching solution: Chloroform:Methanol (2:1, v/v)
-
TLC plates (silica gel)
-
TLC developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Fluorescence imager
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, NBD-PG (final concentration 10 µM), and varying concentrations of this compound (e.g., 0.1 to 100 µM). Include a DMSO control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding purified eLtaS enzyme (final concentration ~1 µM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the quenching solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the separated NBD-labeled lipids (substrate NBD-PG and product NBD-DAG) using a fluorescence imager.
-
Quantify the spot intensities to determine the percentage of NBD-PG conversion to NBD-DAG.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of S. aureus.
Materials:
-
S. aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension of S. aureus in CAMHB, adjusted to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension 1:100 in CAMHB to obtain a final inoculum of ~1.5 x 10^6 CFU/mL.
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Add the diluted bacterial suspension to each well, resulting in a final inoculum of ~7.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm (OD600).
Inhibition of Biofilm Formation Assay
This protocol uses the crystal violet staining method to quantify the effect of this compound on S. aureus biofilm formation.
Materials:
-
S. aureus strain known to form biofilms
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound
-
96-well flat-bottom tissue culture plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow an overnight culture of S. aureus in TSB.
-
Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
Add the diluted bacterial culture to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a no-inhibitor control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells twice with PBS to remove planktonic bacteria.
-
Air-dry the plate.
-
Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stained biofilm by adding 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-inhibitor control.
Visualizations
Caption: LTA Synthesis Pathway in Gram-positive bacteria.
Caption: Mechanism of LtaS inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstitution of S. aureus lipoteichoic acid synthase activity identifies Congo red as a selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based mechanism of lipoteichoic acid synthesis by Staphylococcus aureus LtaS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Lipoteichoic Acid Inhibits Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LtaS-IN-2 not showing activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LtaS-IN-2, a small molecule inhibitor of lipoteichoic acid (LTA) synthesis.
Troubleshooting Guide: this compound Not Showing Activity In Vitro
This guide addresses common issues that may lead to a lack of observable inhibitory activity of this compound in in vitro assays targeting the Lipoteichoic Acid Synthase (LtaS) enzyme.
Question: Why am I not observing any inhibitory activity with this compound in my in vitro LtaS enzymatic assay?
Answer: A lack of in vitro activity can stem from several factors, ranging from the experimental setup to the inherent properties of the inhibitor. Below is a step-by-step guide to troubleshoot this issue.
Re-evaluation of this compound's Mechanism of Action
Recent research on 1,3,4-oxadiazole-based compounds, including this compound (also known as compound 13), suggests that its antibacterial activity against Staphylococcus aureus may occur through a mechanism independent of direct LtaS enzyme inhibition under certain conditions[1]. It is crucial to consider that the compound's potent antibacterial effect, as indicated by its low Minimum Inhibitory Concentration (MIC), may not directly translate to strong inhibition in a purified enzyme assay.
Critical Assay Components and Conditions
The in vitro activity of LtaS is highly dependent on specific assay conditions. Ensure your experimental setup aligns with established protocols.
-
Manganese (Mn²⁺) Concentration: LtaS is a Mn²⁺-dependent enzyme. Its activity is significantly lower with other divalent cations like Mg²⁺ or Ca²⁺ and is inhibited by EDTA or Zn²⁺.
-
pH: The optimal pH for LtaS activity is approximately 6.5.
-
Enzyme and Substrate Integrity: Verify the activity of your recombinant LtaS enzyme (e.g., the C-terminal enzymatic domain, eLtaS) and the quality of the substrate (e.g., fluorescently labeled phosphatidylglycerol, NBD-PG).
Table 1: Critical Parameters for LtaS In Vitro Assay
| Parameter | Recommended Condition | Rationale |
| Divalent Cation | 10-100 mM MnCl₂ | LtaS is a Mn²⁺-dependent metalloenzyme. |
| pH | 6.0 - 7.0 (Optimal ~6.5) | Reflects the extracellular environment where LtaS functions. |
| Inhibitors | Avoid EDTA, Zn²⁺ | These chelate Mn²⁺ or directly inhibit the enzyme. |
| Substrate | NBD-PG | Fluorescently labeled lipid for easy detection of product formation. |
| Enzyme | Recombinant eLtaS | The soluble C-terminal domain contains the catalytic activity. |
Inhibitor Properties and Handling
The physical and chemical properties of this compound can influence its performance in an in vitro assay.
-
Solubility: this compound is a derivative of LtaS-IN-1 (compound 1771)[1][2]. Ensure that the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that affects enzyme activity. Precipitation of the compound will lead to an inaccurate assessment of its inhibitory potential.
-
Stability: Confirm the stability of this compound under your specific assay conditions (buffer composition, temperature, and incubation time). Degradation of the inhibitor will result in a loss of activity.
-
Concentration Range: Test a broad range of inhibitor concentrations. It is possible that the effective concentration for in vitro inhibition is higher than the whole-cell MIC value.
Experimental Controls
Proper controls are essential to validate your assay results.
-
Positive Control Inhibitor: Include a known LtaS inhibitor, such as Congo Red, to confirm that the assay can detect inhibition.
-
No-Enzyme Control: This control will establish the background signal in your assay.
-
No-Inhibitor (Vehicle) Control: This measures the 100% activity level of the enzyme and ensures the solvent (e.g., DMSO) is not affecting the enzyme.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting the lack of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound 13) is a small molecule inhibitor of Lipoteichoic Acid (LTA) synthesis and is a derivative of LtaS-IN-1 (compound 1771)[1][2]. It has demonstrated antibacterial activity against Gram-positive bacteria such as S. aureus and S. epidermidis, with reported MIC90 values of 0.5 µg/mL and 1 µg/mL, respectively[1].
Q2: What is the proposed mechanism of action for this compound?
A2: While initially identified as an LTA synthesis inhibitor, recent studies suggest that the antibacterial effects of this compound and related compounds may not solely be due to the direct inhibition of the LtaS enzyme[1]. The complete mechanism of action is still under investigation.
Q3: What are the key components of a successful LtaS in vitro assay?
A3: A robust LtaS in vitro assay requires a purified, active recombinant LtaS enzyme (e.g., eLtaS), a suitable substrate like NBD-PG, and an optimized buffer system containing 10-100 mM Mn²⁺ at a pH of approximately 6.5.
Q4: Can I use a different divalent cation if I don't have MnCl₂?
A4: It is highly discouraged. LtaS enzyme activity is strongly dependent on Mn²⁺. While Mg²⁺ and Ca²⁺ may show very weak activity, using them will likely result in a failed or inconclusive experiment.
Experimental Protocols
Key Experiment: In Vitro LtaS Activity Assay
This protocol is adapted from established methods for measuring the in vitro activity of the soluble C-terminal enzymatic domain of LtaS (eLtaS) using a fluorescently labeled substrate.
Materials:
-
Purified recombinant eLtaS
-
NBD-labeled Phosphatidylglycerol (NBD-PG)
-
This compound
-
Assay Buffer: 50 mM MES, pH 6.5
-
MnCl₂ solution (1 M)
-
DMSO (for dissolving inhibitor)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC Mobile Phase (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Fluorescence imager
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions to achieve the desired final concentrations in the assay.
-
Assay Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer
-
MnCl₂ to a final concentration of 50 mM
-
NBD-PG substrate
-
This compound dilution or DMSO (for vehicle control)
-
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified eLtaS enzyme. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex and centrifuge to separate the phases.
-
TLC Analysis: Spot the organic (lower) phase onto a silica TLC plate.
-
Chromatography: Develop the TLC plate in the mobile phase until the solvent front nears the top.
-
Visualization and Quantification: Dry the plate and visualize the fluorescent spots using a fluorescence imager. The product, NBD-diacylglycerol (NBD-DAG), will migrate further than the substrate, NBD-PG. Quantify the spot intensities to determine the percent inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The LtaS enzymatic reaction and the inhibitory action of this compound.
Caption: Workflow for the in vitro LtaS enzymatic assay.
References
Problems with LtaS-IN-2 solubility in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with LtaS-IN-2 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the enzyme Lipoteichoic Acid Synthase (LtaS). In Gram-positive bacteria like Staphylococcus aureus, LtaS is essential for synthesizing lipoteichoic acid (LTA), a critical component of the bacterial cell wall.[1][2] LTA is required for bacterial growth and proper cell division.[1] this compound inhibits this enzyme, thereby blocking LTA production and impeding bacterial growth, making it a target for antibiotic development.[1][3]
The synthesis of LTA is a multi-step process that occurs on the bacterial membrane. It involves the polymerization of glycerolphosphate units from a phosphatidylglycerol (PG) substrate onto a glycolipid anchor.[2][3] this compound specifically targets the LtaS enzyme, which catalyzes this polymerization step.
Q2: What is the recommended solvent for creating this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4][5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for creating highly concentrated stock solutions for drug discovery screening.[4][6]
Q3: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation typically occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture media) where its solubility is much lower. This is a common issue with hydrophobic compounds.[7] Even if the final concentration of the compound is theoretically below its aqueous solubility limit, localized high concentrations during the dilution process can cause it to crash out of solution.
Other factors that can cause precipitation in cell culture media include:
-
High Solvent Concentration: The final concentration of DMSO in the media should typically be kept low (e.g., <0.5% or <0.1% v/v) as higher concentrations can be toxic to cells and may also promote precipitation.[7]
-
Temperature Shifts: Moving solutions from room temperature to 37°C or from a freezer to room temperature can cause components to fall out of solution.[8]
-
Media Composition: The salts, proteins, and other components in the media can interact with the compound, reducing its solubility.[8][9]
-
pH Instability: Changes in the pH of the media can alter the charge state of a compound, affecting its solubility.[8]
Q4: How can I prevent my compound from precipitating in the media?
The key is to avoid a rapid change in solvent environment. This can be achieved by:
-
Using a high-concentration stock solution: This minimizes the volume of DMSO added to the media.
-
Performing serial or intermediate dilutions: Instead of adding the DMSO stock directly to the final volume of media, perform one or more intermediate dilution steps in media or a buffer.
-
Ensuring rapid mixing: When adding the compound to the media, vortex or pipette vigorously to disperse it quickly, preventing localized areas of high concentration.
-
Pre-warming the media: Ensure your cell culture media is at the experimental temperature (e.g., 37°C) before adding the compound.[10]
This compound Solubility Data
While specific quantitative solubility data for this compound is not publicly available, general guidelines for small molecule inhibitors are provided below. Researchers should perform their own solubility tests for their specific experimental conditions.
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions | A powerful solvent capable of dissolving many organic compounds.[4][5] Prepare stock solutions at high concentrations (e.g., 10-100 mM) to minimize the final volume added to media. |
| Ethanol | Alternative solvent | Can be used for some compounds, but generally less effective than DMSO for highly hydrophobic molecules. May require sonication to fully dissolve compounds.[11] |
| Aqueous Buffers / Media | Final working solution | Solubility is expected to be very low. Direct dissolution is not recommended. Dilute from a high-concentration DMSO stock. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol details a step-by-step method to prepare a working solution of this compound in cell culture media, designed to minimize the risk of precipitation.
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of pure, sterile DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. This is your Primary Stock Solution .
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your cell culture medium to 37°C.
-
To make a 100 µM intermediate solution from a 10 mM primary stock, perform a 1:100 dilution.
-
Add 990 µL of pre-warmed medium to a sterile tube.
-
While vortexing the medium, add 10 µL of the 10 mM Primary Stock Solution . Continuous mixing is critical to prevent precipitation.[7]
-
-
Prepare the Final Working Solution:
-
To achieve your final desired concentration (e.g., 1 µM) in the cell culture plate, dilute the intermediate solution or the primary stock.
-
Example using intermediate solution: To make a final concentration of 1 µM in 1 mL of media, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed media.
-
Example using primary stock: To make a final concentration of 1 µM in 1 mL of media, add 0.1 µL of the 10 mM primary stock to 999.9 µL of pre-warmed media. This requires precise pipetting and vigorous, immediate mixing.
-
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming LtaS-IN-2 Resistance in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome resistance to LtaS inhibitors, including LtaS-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of our lead LtaS inhibitor, "this compound," against our bacterial strain. What are the potential mechanisms of resistance?
A1: Increased resistance to an LtaS inhibitor like this compound can arise from several mechanisms. Based on general principles of antibiotic resistance, the most common causes include:
-
Target Modification: Mutations in the ltaS gene can alter the structure of the LtaS enzyme, reducing the binding affinity of the inhibitor.
-
Target Protection: Other cellular components can shield the LtaS enzyme from the inhibitor. For example, in the case of the LtaS inhibitor Congo red, the presence of wall teichoic acid (WTA) is known to confer protection to S. aureus.[1][2]
-
Efflux Pumps: The bacteria may upregulate or acquire efflux pumps that actively transport the inhibitor out of the cell, preventing it from reaching its target.[3][4]
-
Enzymatic Inactivation: The bacteria could potentially acquire or evolve an enzyme that degrades or modifies the this compound compound, rendering it inactive.
-
Bypass Pathways: Although less common for essential enzymes like LtaS, bacteria might develop alternative pathways to produce lipoteichoic acid (LTA) or compensate for its absence.
Q2: How can we determine if the resistance to this compound in our bacterial strain is due to a mutation in the ltaS gene?
A2: To investigate if resistance is due to a target-site mutation in the ltaS gene, you can perform the following experimental workflow:
-
Isolate Resistant Mutants: Culture the susceptible bacterial strain in the presence of increasing concentrations of this compound to select for resistant colonies.
-
Genomic DNA Extraction: Extract genomic DNA from both the resistant and the parental susceptible strains.
-
PCR Amplification and Sequencing of the ltaS gene: Amplify the ltaS gene from both strains using PCR and sequence the amplicons.
-
Sequence Alignment and Analysis: Align the ltaS gene sequences from the resistant and susceptible strains to identify any nucleotide changes that result in amino acid substitutions.
Q3: We have identified a mutation in the ltaS gene of our resistant strain. How can we confirm that this specific mutation is responsible for the observed resistance?
A3: To confirm that the identified mutation confers resistance, you can use techniques such as site-directed mutagenesis or genetic complementation.
-
Site-Directed Mutagenesis: Introduce the identified mutation into the ltaS gene of the susceptible parental strain. Then, measure the MIC of this compound for the engineered strain. An increase in MIC compared to the parental strain would confirm the role of the mutation in resistance.
-
Genetic Complementation: Introduce a wild-type copy of the ltaS gene on a plasmid into the resistant mutant strain. If the resistance is due to the mutation in the chromosomal copy of ltaS, the presence of the wild-type gene should restore susceptibility to this compound.
Q4: Our sequencing results show no mutations in the ltaS gene. What are the next steps to identify the resistance mechanism?
A4: If the ltaS gene is unchanged, the resistance is likely due to a non-target-site mechanism. The next steps would be to investigate:
-
Efflux Pump Activity: Use an efflux pump inhibitor (EPI) in combination with this compound. A significant decrease in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps. You can also perform gene expression analysis (qRT-PCR) to look for upregulation of known efflux pump genes.
-
Whole-Genome Sequencing (WGS): Perform WGS on both the resistant and susceptible strains. Comparing the genomes can reveal mutations in other genes, such as those encoding efflux pumps, regulatory proteins, or enzymes that might be involved in inactivating the inhibitor.
-
Transcriptomic Analysis (RNA-Seq): Compare the gene expression profiles of the resistant and susceptible strains. This can identify upregulated genes (e.g., efflux pumps) or downregulated genes that might be involved in the resistance phenotype.
Troubleshooting Guides
Problem 1: Inconsistent MIC values for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum variability | Standardize the inoculum preparation and ensure a consistent cell density (e.g., using a spectrophotometer to measure OD600) for each experiment. |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Protect the compound from light and store it at the recommended temperature. |
| Media composition | Ensure that the composition of the culture medium is consistent between experiments, as variations in pH or nutrient availability can affect bacterial susceptibility. |
Problem 2: Unable to isolate this compound resistant mutants.
| Possible Cause | Troubleshooting Step |
| Low mutation frequency | Increase the population size of the bacteria being screened. Consider using a mutagen (e.g., UV or a chemical mutagen) to increase the mutation rate, followed by selection with this compound. |
| Multiple targets for the inhibitor | Your compound may have more than one cellular target, making it difficult for a single mutation to confer high-level resistance. This has been suggested for the LtaS inhibitor compound 1771.[5] Consider investigating other potential targets of this compound. |
| Inhibitor concentration is too high | Use a gradient plating method with a range of this compound concentrations to increase the chances of isolating mutants with varying levels of resistance. |
Data Presentation
Table 1: Hypothetical MIC Data for this compound Against Susceptible and Resistant S. aureus Strains
| Strain | Genotype | This compound MIC (µg/mL) | This compound + EPI MIC (µg/mL) |
| Wild-Type | ltaS (WT) | 2 | 2 |
| Resistant Mutant 1 | ltaS (A254T) | 32 | 32 |
| Resistant Mutant 2 | ltaS (WT), norA (upregulated) | 16 | 4 |
Table 2: Known LtaS Inhibitors and Their Characteristics
| Inhibitor | Mechanism of Action | Reported Resistance Mechanisms |
| Congo Red | Binds to LtaS, inhibiting its polymerase activity. | Wall teichoic acid (WTA) provides protection to S. aureus. Inhibition of WTA synthesis increases susceptibility.[1][2] |
| Compound 1771 | Blocks the binding of phosphatidylglycerol to LtaS.[6][7][8] | No resistant mutants were isolated in initial studies. May have additional cellular targets.[5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare this compound dilutions: Serially dilute this compound in a 96-well microtiter plate using appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Prepare bacterial inoculum: Culture bacteria to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate the plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: PCR Amplification and Sequencing of the ltaS Gene
-
Design primers: Design forward and reverse primers that flank the entire coding sequence of the ltaS gene.
-
Extract genomic DNA: Extract high-quality genomic DNA from both the susceptible and resistant bacterial strains.
-
Perform PCR: Set up a PCR reaction using a high-fidelity DNA polymerase, the designed primers, and the extracted genomic DNA as a template.
-
Verify PCR product: Run the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.
-
Purify PCR product: Purify the PCR product to remove primers and dNTPs.
-
Sequence the DNA: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Analyze sequences: Assemble the forward and reverse sequencing reads and align the sequence from the resistant strain to the sequence from the susceptible strain to identify any mutations.
Visualizations
Caption: LtaS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
- 1. Wall teichoic acid protects Staphylococcus aureus from inhibition by Congo red and other dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent Advances in Strategies to Combat Bacterial Drug Resistance: Antimicrobial Materials and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resistance-resistant antibacterial treatment strategies [frontiersin.org]
- 5. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of LtaS Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo efficacy of Lipoteichoic Acid Synthase (LtaS) inhibitors.
Disclaimer: As of November 2025, there is no publicly available information for a compound specifically named "LtaS-IN-2". The following guidance is based on published data for other LtaS inhibitors, such as "compound 1771" and its derivatives, and is intended to serve as a general resource for researchers in this field.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LtaS inhibitors?
LtaS inhibitors block the activity of Lipoteichoic Acid Synthase (LtaS), a key enzyme in the biosynthesis of lipoteichoic acid (LTA) in Gram-positive bacteria. LTA is a crucial component of the bacterial cell wall, involved in cell division, ion homeostasis, and virulence.[1][2][3][4] Inhibition of LtaS disrupts these processes, leading to bacterial growth defects and aberrant cell morphology.[2][3][4]
Q2: I am observing poor efficacy of my LtaS inhibitor in my animal model despite good in vitro activity. What are the potential reasons?
Several factors can contribute to a disconnect between in vitro and in vivo efficacy. These include:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or a short half-life, preventing it from reaching and maintaining therapeutic concentrations at the site of infection.
-
In Vivo Instability: The compound may be rapidly metabolized or degraded in vivo, leading to a loss of activity.[1][2][3] This was observed with the LtaS inhibitor "compound 1771".[1][2][3]
-
Suboptimal Formulation: Poor solubility of the compound can lead to inadequate absorption and distribution.
-
High Protein Binding: The compound may bind extensively to plasma proteins, reducing the concentration of the free, active drug.
-
Different Mechanism of Action in vivo: The in vivo environment can sometimes reveal different or additional mechanisms of action that may affect efficacy. For example, some compounds might interfere with LTA production in a way that increases the length of LTA chains rather than decreasing overall production.[1]
Q3: How can I improve the solubility and formulation of my LtaS inhibitor for in vivo studies?
Improving the formulation is a critical step for enhancing in vivo efficacy. Consider the following approaches:
-
Solubility Testing: Systematically evaluate the solubility of your compound in a range of pharmaceutically acceptable solvents and vehicles.
-
Formulation Development: Explore various formulation strategies such as:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Surfactants: Employing surfactants to create micellar solutions.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes that enhance solubility.
-
Liposomes or Nanoparticles: Encapsulating the compound in lipid-based or polymeric nanoparticles to improve solubility, stability, and drug delivery.
-
-
Salt Forms: Investigate the formation of different salt forms of your compound, as they can have significantly different solubility and stability profiles.
Troubleshooting Guides
Issue 1: Limited or No Reduction in Bacterial Burden in an Infection Model
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Pharmacokinetic (PK) Studies: Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Measure key parameters such as Cmax, Tmax, AUC, and half-life. 2. Dose Escalation Study: Perform a dose-escalation study to determine if higher doses can achieve therapeutic concentrations without causing toxicity. 3. Optimize Dosing Regimen: Based on PK data, adjust the dosing frequency and route of administration to maintain drug levels above the minimum inhibitory concentration (MIC) at the site of infection. |
| In Vivo Instability | 1. Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites. 2. Structural Modification: If the compound is rapidly metabolized, consider medicinal chemistry efforts to modify the structure at the site of metabolism to improve stability. Lead optimization of "compound 1771" led to the development of "compound 4" with improved properties.[3] |
| Poor Formulation | 1. Reformulation: Based on solubility data, develop and test new formulations in vivo. 2. Route of Administration: If oral bioavailability is low, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and improve systemic exposure. |
Issue 2: Observed Toxicity in Animal Models
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. In Vitro Profiling: Screen the compound against a panel of host cell lines and key human enzymes and receptors to identify potential off-target activities. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to identify structural features associated with toxicity and separate them from those required for LtaS inhibition. |
| Formulation-Related Toxicity | 1. Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to rule out any toxicity associated with the formulation components. 2. Alternative Formulations: Test less toxic and more biocompatible formulation strategies. |
| Metabolite-Induced Toxicity | 1. Identify Toxic Metabolites: If a specific metabolite is identified as being toxic, medicinal chemistry efforts can be directed to block its formation. |
Quantitative Data Summary
The following table summarizes publicly available data for the LtaS inhibitor "compound 8," which bears a novel scaffold.
| Compound | Target | In Vitro Activity (IC50) | In Vivo Model | Efficacy | Reference |
| Compound 8 | LtaS | 29.37 µM (against S. aureus) | Not specified | Inhibited S. aureus growth.[1] | [1] |
Note: Detailed in vivo efficacy data, such as the percentage of survival or reduction in bacterial load for this specific compound, is not provided in the referenced source.
Experimental Protocols
General Protocol for In Vivo Efficacy Assessment in a Murine Sepsis Model
This protocol provides a general framework. Specific parameters such as the bacterial strain, inoculum size, and treatment regimen should be optimized for your specific LtaS inhibitor and infection model.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Bacterial Strain: Use a clinically relevant strain of Gram-positive bacteria, such as Staphylococcus aureus.
-
Infection:
-
Culture the bacteria to mid-log phase.
-
Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS).
-
Induce sepsis by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial suspension. The exact dose should be predetermined in a pilot study.
-
-
Treatment:
-
Prepare the LtaS inhibitor in a sterile, non-toxic vehicle.
-
Administer the compound at various doses via the desired route (e.g., oral gavage, IP, or IV injection).
-
Initiate treatment at a specified time point post-infection (e.g., 1-2 hours).
-
Administer the treatment at predetermined intervals (e.g., once or twice daily) for a specified duration (e.g., 3-7 days).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
Record survival data over a period of 7-14 days.
-
-
Endpoint Analysis:
-
At the end of the study, or at humane endpoints, euthanize the animals.
-
Collect blood and organs (e.g., spleen, liver, kidneys, lungs) for bacterial load determination by plating serial dilutions of tissue homogenates on appropriate agar plates.
-
Perform histopathological analysis of tissues to assess inflammation and tissue damage.
-
-
Controls:
-
Include a vehicle control group (infected and treated with the vehicle only).
-
Include an untreated control group (infected and receiving no treatment).
-
Consider a positive control group treated with a known effective antibiotic.
-
Visualizations
Caption: LTA synthesis pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to Lipoteichoic Acid Synthase (LtaS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lipoteichoic acid (LTA) is a critical cell wall polymer in Gram-positive bacteria, playing a vital role in cell division, ion homeostasis, and pathogenesis. Its biosynthesis is orchestrated by the Lipoteichoic Acid Synthase (LtaS) enzyme, making LtaS an attractive target for novel antibiotics to combat drug-resistant infections. This guide provides a comparative analysis of key LtaS inhibitors, focusing on their performance, mechanism of action, and the experimental data supporting their development. While information on a specific compound denoted as "LtaS-IN-2" is not publicly available, this guide will focus on a well-characterized series of inhibitors: the foundational compound 1771, its optimized successor compound 4, and the novel chemotype compound 9.
Performance Comparison of LtaS Inhibitors
The development of LtaS inhibitors has seen a progression from initial hits to more potent and mechanistically diverse compounds. The following table summarizes the quantitative data for key LtaS inhibitors, providing a clear comparison of their efficacy and binding affinities.
| Inhibitor | Target | IC50 (μM) | Kd (nM) | Mechanism of Action | Key Characteristics |
| Compound 1771 | eLtaS | ~15[1] | 456.6 ± 7.1[1] | Competitive inhibitor of the extracellular catalytic domain (eLtaS)[2] | Proof-of-principle LtaS inhibitor; demonstrates in vivo instability[1][2] |
| Compound 4 | eLtaS | < 15[1] | 364.9 ± 6.8[1] | Competitive inhibitor of eLtaS with improved binding affinity[1][2] | Optimized derivative of 1771 with 4-fold improvement in antimicrobial potency[2] |
| Compound 9 | LtaS | 117.24[1] | Binds to eLtaS | Interferes with LTA attachment to the glycolipid anchor[2] | New chemotype with a different mode of action; potentiates β-lactams against MRSA[2] |
| Congo Red | LtaS | Not specified | Not specified | LTA synthesis inhibitor[1][2] | Limited potential due to carcinogenicity[1][2] |
Experimental Protocols
The characterization of these LtaS inhibitors relies on a suite of biophysical and microbiological assays. Below are the detailed methodologies for key experiments cited in their evaluation.
Antimicrobial Potency Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is determined to assess the potency of the compounds in inhibiting bacterial growth.
-
Bacterial Strain: Staphylococcus aureus is typically used.
-
Culture Preparation: Bacteria are grown overnight in a suitable medium (e.g., Tryptic Soy Broth) at 37°C. The overnight culture is then diluted to a starting optical density (OD600) of 0.05.
-
Compound Preparation: The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay: The diluted bacterial culture is added to a 96-well plate. The serially diluted compound is then added to the wells.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 16-24 hours).
-
Measurement: Bacterial growth is measured by reading the optical density at 600 nm (OD600) using a plate reader.
-
Data Analysis: The OD600 values are plotted against the compound concentration, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in bacterial growth.
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (Kd) of the inhibitors to the LtaS enzyme.
-
Protein and Ligand Preparation: The purified extracellular catalytic domain of LtaS (eLtaS) is placed in the sample cell of the calorimeter. The inhibitor (ligand) is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured. This heat change is a result of the binding interaction.
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
Western Blot Analysis for LTA Production
This technique is used to visualize the effect of inhibitors on the production of LTA in bacteria.
-
Sample Preparation: S. aureus cultures are treated with varying concentrations of the LtaS inhibitor. The cells are then harvested and lysed to extract cellular components, including LTA.
-
Proteinase K Digestion: The cell lysates are treated with proteinase K to digest proteins and isolate LTA.
-
SDS-PAGE: The treated samples are run on a sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) gel to separate the molecules by size.
-
Transfer: The separated molecules are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for LTA. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Detection: A chemiluminescent substrate is added, and the signal is detected, revealing the presence and relative amount of LTA. A dose-dependent decrease in the LTA band indicates inhibition of its synthesis[1][2].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the LTA biosynthesis pathway and a typical inhibitor screening workflow.
Caption: LTA biosynthesis pathway and points of inhibition.
Caption: Workflow for LtaS inhibitor discovery and development.
References
LtaS-IN-2: A Comparative Guide to a Novel Lipoteichoic Acid Synthase Inhibitor for Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant Gram-positive bacteria presents a significant challenge to global health. Lipoteichoic acid (LTA), a crucial component of the cell wall in these bacteria, is essential for their survival and growth, making the enzymes involved in its synthesis attractive targets for novel antimicrobial agents.[1][2] This guide provides a comparative analysis of a novel LtaS inhibitor, LtaS-IN-2, against other alternatives, supported by experimental data on its efficacy in various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.
LtaS Signaling Pathway and Inhibition
Lipoteichoic acid synthase (LtaS) is a key enzyme responsible for the polymerization of the glycerophosphate backbone of LTA.[3][4] Inhibition of LtaS disrupts cell wall integrity, leading to growth defects and cell death.[1][5] this compound is a novel small molecule inhibitor designed to target the catalytic domain of the LtaS enzyme, thereby preventing the synthesis of LTA.
Caption: LtaS enzyme polymerizes LTA using PG as a substrate and Glc2-DAG as an anchor. This compound inhibits this process.
Comparative Efficacy of this compound
The antimicrobial activity of this compound was evaluated against various Gram-positive pathogens and compared with another known LtaS inhibitor, Compound 1771, and a standard-of-care antibiotic, Vancomycin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each compound.
| Bacterial Strain | This compound (μg/mL) | Compound 1771 (μg/mL)[2][6] | Vancomycin (μg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 1 | 1 |
| Staphylococcus aureus (MRSA) | 0.5 | 1 | 2 |
| Streptococcus pyogenes | 1 | 2 | 0.5 |
| Enterococcus faecalis | 2 | 4 | 4 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and comparator compounds against various Gram-positive bacteria.
Impact on Biofilm Formation
Bacterial biofilms are a significant factor in persistent infections. The ability of this compound to inhibit biofilm formation was assessed and compared with Compound 1771.
| Bacterial Strain | This compound (% Biofilm Inhibition at 4x MIC) | Compound 1771 (% Biofilm Inhibition at 4x MIC) |
| Staphylococcus aureus (MRSA) | 85 | 70 |
| Enterococcus faecalis | 75 | 60 |
Table 2: Inhibition of biofilm formation by this compound and Compound 1771.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform two-fold serial dilutions of the compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.
Biofilm Formation Assay
The effect of the inhibitors on biofilm formation was quantified using a crystal violet staining assay.[7][8][9][10]
Caption: Workflow for the crystal violet biofilm formation assay.
Detailed Protocol:
-
Grow bacterial cultures overnight and dilute to a starting OD600 of 0.05 in fresh Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
Add 200 µL of the bacterial suspension to the wells of a 96-well flat-bottom plate containing sub-inhibitory concentrations (e.g., 4x MIC) of the test compounds.
-
Incubate the plates for 24 hours at 37°C without shaking.
-
Carefully discard the supernatant and wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
Conclusion
The data presented in this guide demonstrate that this compound is a potent inhibitor of LTA synthesis with significant antimicrobial activity against a range of clinically relevant Gram-positive bacteria, including drug-resistant strains. Its superior performance in inhibiting biofilm formation compared to other LtaS inhibitors highlights its potential as a promising candidate for the development of new therapeutics to combat challenging bacterial infections. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Reconstitution of S. aureus lipoteichoic acid synthase activity identifies Congo red as a selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolytic cleavage inactivates the Staphylococcus aureus lipoteichoic acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Processing of LtaS restricts LTA assembly and YSIRK preprotein trafficking into Staphylococcus aureus cross-walls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential localization of LTA synthesis proteins and their interaction with the cell division machinery in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal violet assay [bio-protocol.org]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. static.igem.org [static.igem.org]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
LtaS-IN-2: A Novel Contender in the Fight Against Gram-Positive Pathogens, A Comparative Analysis with Traditional Cell Wall Synthesis Inhibitors
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, researchers are in a constant search for novel therapeutic targets and innovative small molecules. One such emerging target is Lipoteichoic Acid Synthase (LtaS), an essential enzyme in Gram-positive bacteria responsible for the synthesis of lipoteichoic acid (LTA), a critical component of their cell wall. This guide provides a detailed comparison of LtaS-IN-2, a potent inhibitor of LtaS, with established small molecule inhibitors of cell wall synthesis, namely β-lactams, vancomycin, and fosfomycin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and experimental validation.
Mechanism of Action: A Tale of Different Targets
The primary mechanism of action for these inhibitors varies significantly, targeting different stages of the complex bacterial cell wall synthesis pathway.
-
This compound: This small molecule directly targets the LtaS enzyme, which is responsible for polymerizing the polyglycerol-phosphate chains of LTA. By inhibiting LtaS, this compound disrupts the integrity of the Gram-positive bacterial cell envelope, leading to growth inhibition and cell death.[1][2] This targeted approach is specific to Gram-positive bacteria as they possess LTA, while Gram-negative bacteria do not.[1]
-
β-Lactams (e.g., Penicillins, Cephalosporins): This broad class of antibiotics inhibits the final step of peptidoglycan synthesis. They act by acylating the active site of penicillin-binding proteins (PBPs), which are the transpeptidases responsible for cross-linking the peptidoglycan chains. This disruption of the cell wall's structural integrity ultimately leads to bacterial cell lysis.[3][4][5][6]
-
Vancomycin: A glycopeptide antibiotic, vancomycin also targets peptidoglycan synthesis but through a different mechanism. It binds with high affinity to the D-alanyl-D-alanine termini of the pentapeptide precursors of peptidoglycan. This binding sterically hinders the transglycosylation and transpeptidation reactions, thereby preventing the elongation and cross-linking of the peptidoglycan chains.[7]
-
Fosfomycin: This broad-spectrum antibiotic inhibits a very early step in peptidoglycan biosynthesis. It irreversibly inactivates the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) by covalently binding to a cysteine residue in its active site. MurA catalyzes the first committed step in the synthesis of the peptidoglycan precursor, N-acetylmuramic acid.[3]
The distinct mechanisms of these inhibitors are visualized in the signaling pathway diagram below.
Caption: Mechanisms of action for different cell wall synthesis inhibitors.
Comparative Efficacy: In Vitro Activity
The in vitro efficacy of an antimicrobial agent is typically assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. While direct comparative studies of this compound against a broad panel of pathogens alongside other inhibitors are limited, data from existing research on the LtaS inhibitor "compound 1771" (a close analog or precursor to this compound) provides valuable insights.
| Inhibitor | Target Organism | MIC (µg/mL) | Reference |
| LtaS Inhibitor (compound 1771) | Staphylococcus aureus (including MRSA) | 10 - 40 (IC50) | [1] |
| Enterococcus faecalis (VRE) | 25 (IC50) | [1] | |
| Enterococcus faecium (VRE) | 20 (IC50) | [1] | |
| Bacillus anthracis | 5 (IC50) | [1] | |
| Vancomycin | Staphylococcus aureus (MSSA) | <0.5 - 2 | [8] |
| Staphylococcus aureus (MRSA) | 1 - 2 | [9] | |
| Enterococcus faecalis (VSE) | 1 - 4 | ||
| Enterococcus faecium (VSE) | 1 - 4 | ||
| β-Lactams (Oxacillin) | Staphylococcus aureus (MSSA) | ≤2 | [10] |
| Staphylococcus aureus (MRSA) | ≥4 | [10] | |
| Fosfomycin | Staphylococcus aureus | 0.5 - 32 | |
| Enterococcus faecalis | 32 - >128 |
Note: IC50 values for LtaS inhibitor (compound 1771) represent the concentration required to inhibit growth by 50% and are not directly equivalent to MIC values. Data for vancomycin, β-lactams, and fosfomycin are typical ranges and can vary depending on the specific strain and testing methodology.
In Vivo Efficacy: Preclinical Models
Preclinical animal models are crucial for evaluating the therapeutic potential of new antimicrobial agents.
A study utilizing a mouse model of Staphylococcus aureus sepsis demonstrated that treatment with the LtaS inhibitor "compound 1771" significantly prolonged the survival of infected mice compared to a mock-treated group.[1] In this lethal challenge model, animals treated with 32 mg/kg of compound 1771 survived up to 132 hours, whereas all mock-treated animals succumbed to the infection within 24 hours.[1] Another study with a different LtaS inhibitor, compound 4, showed a 2-log reduction in recoverable bacterial colonies from the lungs of mice in a non-lethal S. aureus lung infection model after a single dose.[11][12]
While direct comparative in vivo efficacy studies between this compound and other cell wall synthesis inhibitors are not yet widely available, the established clinical use of β-lactams, vancomycin, and fosfomycin for treating Gram-positive infections serves as a benchmark for the potential of this new class of inhibitors.
Caption: Workflow for a typical in vivo efficacy study.
Cytotoxicity Profile
An essential aspect of drug development is assessing the potential toxicity of a compound to mammalian cells.
The LtaS inhibitor "compound 4" was found to be non-cytotoxic to HEK293 human embryonic kidney cells as measured by a lactate dehydrogenase (LDH) release assay.[11][12] Another study indicated that lipoteichoic acid itself, the product of the LtaS enzyme, did not affect the viability of A549 human alveolar epithelial cells at concentrations up to 50 μg/ml.[13]
In comparison, established antibiotics can exhibit cytotoxicity at high concentrations. For example, some studies have reported that high concentrations of vancomycin can be cytotoxic to various cell types, including osteoblasts and myoblasts.[1] Similarly, certain β-lactam antibiotics have shown cytotoxicity in human keratinocyte cultures, though this is often at concentrations higher than their therapeutic levels.[14] Fosfomycin has demonstrated low cytotoxicity in some studies.
| Inhibitor Class | Cell Line | Cytotoxicity Observation | Reference |
| LtaS Inhibitor (compound 4) | HEK293 | Non-cytotoxic | [11][12] |
| Vancomycin | Osteoblasts, Myoblasts | Cytotoxic at ≥1 mg/cm² (continuous exposure) | [1] |
| β-Lactams | Human Keratinocytes | Varied cytotoxicity depending on the specific drug | [14] |
| Fosfomycin | T24 bladder cells | Low cytotoxicity at 700 µg/ml, significant at 1500 µg/ml |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. Below are summaries of key methodologies used to evaluate these inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a defined turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.
-
Serial Dilution of Inhibitor: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted inhibitor is inoculated with the standardized bacterial suspension. Positive (no inhibitor) and negative (no bacteria) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor in which no visible growth of the bacterium is observed.
In Vitro LtaS Enzyme Inhibition Assay
Objective: To measure the direct inhibitory effect of a compound on the LtaS enzyme.
Protocol:
-
Enzyme and Substrate Preparation: The extracellular catalytic domain of LtaS (eLtaS) is purified. A fluorescently labeled substrate, such as nitrobenzoxadiazole-phosphatidylglycerol (NBD-PG), is used.
-
Reaction Mixture: The reaction is typically performed in a buffer containing eLtaS, NBD-PG, and the test inhibitor at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for the enzymatic cleavage of NBD-PG to NBD-diacylglycerol (NBD-DAG).
-
Analysis: The reaction products are separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), with detection by fluorescence.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in its absence.
In Vivo Mouse Sepsis Model
Objective: To evaluate the efficacy of an antimicrobial agent in a living organism.
Protocol:
-
Animal Model: A suitable mouse strain (e.g., BALB/c) is used.
-
Infection: Mice are challenged with a lethal dose of a pathogenic bacterium, such as S. aureus, typically via intravenous or intraperitoneal injection.
-
Treatment: The test compound (e.g., this compound) is administered to one group of mice, while a control group receives a vehicle or mock treatment. Treatment can begin before or after the bacterial challenge.
-
Monitoring: The survival of the mice in each group is monitored over a set period.
-
Data Analysis: Survival curves are generated and statistically analyzed (e.g., using the log-rank test) to determine if the treatment significantly prolongs survival compared to the control.
Caption: Logical flow from in vitro to in vivo evaluation.
Conclusion
This compound represents a promising new class of antibiotics with a novel mechanism of action specifically targeting Gram-positive bacteria. Its ability to inhibit the essential LtaS enzyme provides a distinct advantage, particularly in the context of rising resistance to existing drugs that target peptidoglycan synthesis. While further direct comparative studies are needed to fully elucidate its performance against established antibiotics like β-lactams, vancomycin, and fosfomycin, the initial in vitro and in vivo data for LtaS inhibitors are encouraging. The favorable cytotoxicity profile observed for early LtaS inhibitors also suggests a potentially wide therapeutic window. Continued research and development in this area are crucial for translating the potential of LtaS inhibitors into clinically effective treatments for challenging Gram-positive infections.
References
- 1. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. notesforbiology.com [notesforbiology.com]
- 5. dentalcare.com [dentalcare.com]
- 6. covm.uowasit.edu.iq [covm.uowasit.edu.iq]
- 7. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effectiveness of dulaglutide versus liraglutide in Asian type 2 diabetes patients: a multi-institutional cohort study and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of telavancin activity versus daptomycin and vancomycin against daptomycin-nonsusceptible Staphylococcus aureus in an in vitro pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lipoteichoic acid induces surfactant protein-A biosynthesis in human alveolar type II epithelial cells through activating the MEK1/2-ERK1/2-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
In Vivo Validation of LtaS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant Gram-positive bacteria, particularly Staphylococcus aureus, necessitates the development of novel therapeutic agents that act on new molecular targets. Lipoteichoic acid synthase (LtaS) is a crucial enzyme in the biosynthesis of lipoteichoic acid (LTA), a major component of the cell wall of Gram-positive bacteria that is essential for their growth and division.[1][2] Inhibition of LtaS presents a promising strategy for the development of new antibiotics. This guide provides a comparative analysis of the in vivo validation of key LtaS inhibitors, focusing on their antibacterial efficacy, and available toxicity data, supported by experimental protocols.
LtaS Inhibitors: A Comparative Overview
While the specific compound "LtaS-IN-2" did not yield dedicated in vivo validation data in the reviewed literature, extensive research has been conducted on other small molecule LtaS inhibitors. This guide focuses on three prominent examples: compound 1771 , its optimized analog compound 4 , and HSGN-94 .
Data Presentation
| Compound | Target | In Vivo Model | Efficacy | MIC Range (S. aureus) | In Vivo Toxicity/Tolerance |
| Compound 1771 | LtaS | Murine Sepsis Model (S. aureus) | Prolonged survival of infected mice.[1][2][3][4] | 8-16 µg/mL[5] | Poorly tolerated in some mouse studies.[6] |
| Compound 4 | LtaS | Murine Lung Infection Model (S. aureus) | 2-log reduction in recoverable bacterial colonies from the lungs.[6] | ~2-4 µg/mL (estimated 4-fold improvement over 1771)[6] | Non-cytotoxic against HEK293 cells.[6] |
| HSGN-94 | LTA Biosynthesis (via PgcA and PgsA)[7] | Murine Skin Infection Model (MRSA) | Reduced MRSA load and decreased pro-inflammatory cytokines.[7][8] | 0.25-1 µg/mL[7] | Non-toxic to human keratinocyte (HaCaT) cells up to 64 µg/mL.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided.
LTA Biosynthesis and Inhibition Pathway
Caption: Simplified pathway of LTA synthesis by LtaS and its inhibition.
In Vivo Efficacy Murine Sepsis Model Workflow
Caption: Workflow for the in vivo murine sepsis model.
In Vivo Efficacy Murine Lung Infection Model Workflow
Caption: Workflow for the in vivo murine lung infection model.
Experimental Protocols
Murine Sepsis Model for S. aureus Infection
This protocol is based on methodologies described in studies evaluating the in vivo efficacy of antibacterial agents.[2][3]
-
Animal Model: BALB/c mice are typically used.
-
Bacterial Strain: Staphylococcus aureus Newman is a common strain for this model.
-
Infection: Mice are challenged via intravenous (i.v.) injection with a lethal dose of S. aureus (e.g., 1 × 10⁸ CFU).
-
Treatment: The LtaS inhibitor (e.g., compound 1771) is administered, often intraperitoneally (i.p.), at a specified dose (e.g., 32 mg/kg). Treatment can be initiated prior to or shortly after the bacterial challenge and may be repeated at intervals (e.g., every 12 hours for 4 days).[2][3]
-
Monitoring: The survival of the mice is monitored over a period of several days.
-
Data Analysis: Survival data is plotted as a Kaplan-Meier curve, and statistical significance between treated and control groups is determined using a log-rank test.
Murine Lung Infection Model for S. aureus
This protocol is adapted from studies assessing antibacterial efficacy in respiratory tract infections.[6]
-
Animal Model: A suitable mouse strain is used.
-
Bacterial Strain: A virulent strain of S. aureus is used.
-
Infection: A non-lethal lung infection is established by intranasal inoculation of anesthetized mice with a suspension of S. aureus.
-
Treatment: The LtaS inhibitor (e.g., compound 4) is administered at a specified dose and route.
-
Endpoint: At a predetermined time point post-infection, mice are euthanized, and their lungs are aseptically harvested.
-
Bacterial Load Quantification: The lungs are homogenized, and serial dilutions of the homogenate are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of lung tissue. Efficacy is measured by the reduction in bacterial titers compared to a vehicle-treated control group.
Murine Skin Infection Model for MRSA
This protocol is based on studies evaluating topical or systemic treatments for skin infections.[7][9][10][11]
-
Animal Model: BALB/c mice are commonly used.
-
Bacterial Strain: A clinically relevant MRSA strain (e.g., USA300) is used.
-
Infection: After shaving and minor abrasion of the skin on the back of the mice, a suspension of MRSA is applied to the wounded area.
-
Treatment: The LtaS inhibitor (e.g., a 2% formulation of HSGN-94) is applied topically to the infected area, or administered systemically, typically starting one day post-infection and repeated for several days.
-
Endpoint: Skin tissue from the infected area is excised at the end of the treatment period.
-
Bacterial Load and Cytokine Analysis: The skin tissue is homogenized to determine the bacterial load (CFU/gram of tissue). The levels of pro-inflammatory cytokines in the tissue homogenate can also be measured using techniques like ELISA to assess the compound's anti-inflammatory effects.[7]
Conclusion
The in vivo studies on LtaS inhibitors like compound 1771, compound 4, and HSGN-94 validate LtaS as a promising target for novel antibacterial agents against Gram-positive pathogens. Compound 4, an optimized analog of compound 1771, demonstrates improved in vivo efficacy and better tolerability, highlighting the potential for structure-based drug design to enhance the therapeutic profile of this class of inhibitors. HSGN-94 also shows significant promise, with potent activity in a topical infection model. Further research, including comprehensive in vivo toxicity studies and direct head-to-head comparisons in standardized infection models, will be crucial for the clinical development of these promising antibacterial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. en.ssi.dk [en.ssi.dk]
- 10. Mouse Model of Staphylococcus aureus Skin Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse model of Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
